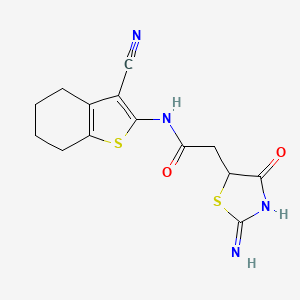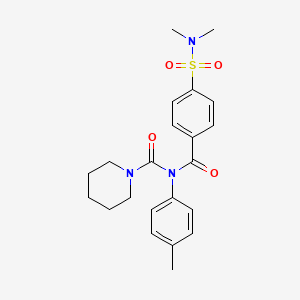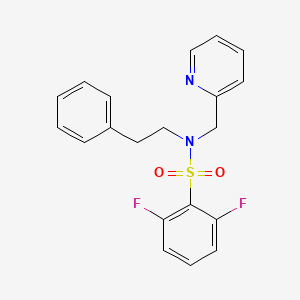![molecular formula C21H29NO3S B15132753 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane](/img/structure/B15132753.png)
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a pentyloxy group and a sulfonyl azepane moiety
Métodos De Preparación
The synthesis of 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane typically involves multiple steps, starting with the preparation of the naphthalene derivative. The pentyloxy group is introduced through an etherification reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the formation of the azepane ring through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane can be compared to other naphthalene derivatives and sulfonyl-containing compounds:
Similar Compounds: Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, N-{(Z)-imino[4-(pentyloxy)naphthalen-1-yl]methyl}-N-pentylpentan-1-aminium chloride.
Uniqueness: The presence of both a pentyloxy group and a sulfonyl azepane moiety in a single molecule makes it unique, providing a combination of properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C21H29NO3S |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
1-(4-pentoxynaphthalen-1-yl)sulfonylazepane |
InChI |
InChI=1S/C21H29NO3S/c1-2-3-10-17-25-20-13-14-21(19-12-7-6-11-18(19)20)26(23,24)22-15-8-4-5-9-16-22/h6-7,11-14H,2-5,8-10,15-17H2,1H3 |
Clave InChI |
MHAUDCSEJUIFKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B15132689.png)
![3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15132710.png)
![4-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B15132715.png)


![5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132723.png)

![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)

![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)
![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)
